molecular formula C21H17N3O3 B3466729 N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide

N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide

Cat. No.: B3466729
M. Wt: 359.4 g/mol
InChI Key: MYNYGEKJKIGDPY-UHFFFAOYSA-N
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Description

N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is 359.12699141 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H17N3O3
  • Molecular Weight : 359.38 g/mol
  • CAS Number : 329917-72-8

This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of 2-oxoindoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular:

  • Cytotoxicity Testing : The compound has shown notable cytotoxicity against human cancer cell lines such as colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
  • Mechanism of Action : Investigations into the mechanism revealed that these compounds can induce apoptosis in cancer cells, potentially by activating procaspase pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains, demonstrating broad-spectrum antimicrobial effects .

Table 1: Cytotoxicity of this compound

Cell LineIC50 (µM)Relative Toxicity
SW6205.0Moderate
PC-34.0High
NCI-H233.5High

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted by researchers evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar derivatives, revealing that they were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Properties

IUPAC Name

N-(2-hydroxy-1-methylindol-3-yl)imino-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c1-24-18-9-5-4-8-17(18)20(21(24)26)23-22-19(25)13-27-16-11-10-14-6-2-3-7-15(14)12-16/h2-12,26H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNYGEKJKIGDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
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N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.